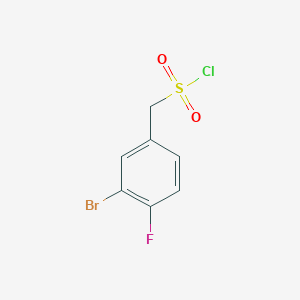

(3-Bromo-4-fluorophenyl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-Bromo-4-fluorophenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H5BrClFO2S and a molecular weight of 287.5. This compound is known for its applications in various scientific experiments, research, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-fluorophenyl)methanesulfonyl chloride typically involves the reaction of 3-bromo-4-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-fluorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki–Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Coupling Reactions: Various biaryl compounds.

Scientific Research Applications

(3-Bromo-4-fluorophenyl)methanesulfonyl chloride has a variety of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-4-fluorophenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-4-fluorophenyl)methanesulfonyl chloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and properties compared to other similar compounds.

Biological Activity

(3-Bromo-4-fluorophenyl)methanesulfonyl chloride is an organic compound characterized by its unique structural features, including a bromine atom and a fluorine atom attached to a phenyl ring, along with a methanesulfonyl chloride functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential to modify biological molecules and its involvement in synthesizing biologically active compounds.

- Molecular Formula : C7H6BrClFOS

- Molecular Weight : 287.54 g/mol

- Structure : The presence of both bromine and fluorine atoms enhances the electrophilicity of the compound, making it a versatile reagent in organic synthesis.

The biological activity of this compound primarily arises from its ability to undergo sulfonylation reactions. This process modifies proteins and other biological molecules, which can significantly influence their function and interactions within cellular environments. Such modifications are crucial for understanding protein dynamics and can lead to the development of new therapeutic agents.

Applications in Research

- Protein Modification : The compound is utilized to modify proteins through sulfonylation, affecting their biological activity and interactions.

- Synthesis of Biologically Active Compounds : It plays a vital role in synthesizing sulfonamides and biaryl compounds, which are important in pharmaceuticals.

- Antitumor Activity : Research indicates that related compounds exhibit significant inhibitory effects on cancer cell lines, suggesting potential applications in cancer therapy .

In Vitro Studies

A study on sulfonamide derivatives indicated that modifications in the aromatic substituents led to enhanced inhibitory activity against autotaxin (ATX), an enzyme implicated in cancer progression. The most potent analogues demonstrated IC50 values as low as 9 nM, highlighting the importance of structural optimization in drug design .

In Vivo Studies

In vivo efficacy tests have shown that compounds structurally related to this compound can significantly reduce tumor growth in mouse models. For instance, treatments resulted in improved survival rates and reduced tumor sizes, indicating promising therapeutic potential .

Comparative Analysis

The following table summarizes key features of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C7H6BrClFOS | Enhanced electrophilicity due to halogen substitutions |

| (4-Bromo-3-fluorophenyl)methanesulfonyl chloride | C7H6BrClFOS | Similar reactivity; used for synthesizing sulfonamides |

| (3-Bromo-4-methoxyphenyl)methanesulfonyl chloride | C8H9BrClO₂S | Contains a methoxy group; different reactivity patterns |

Properties

Molecular Formula |

C7H5BrClFO2S |

|---|---|

Molecular Weight |

287.53 g/mol |

IUPAC Name |

(3-bromo-4-fluorophenyl)methanesulfonyl chloride |

InChI |

InChI=1S/C7H5BrClFO2S/c8-6-3-5(1-2-7(6)10)4-13(9,11)12/h1-3H,4H2 |

InChI Key |

QPIBXDSHIGUJGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CS(=O)(=O)Cl)Br)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.